Methyl (2-methylprop-1-en-1-yl)carbamate
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Overview
Description
Methyl (2-methylprop-1-en-1-yl)carbamate is an organic compound that belongs to the class of carbamates It is characterized by the presence of a carbamate group attached to a methyl (2-methylprop-1-en-1-yl) moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2-methylprop-1-en-1-yl)carbamate can be achieved through several methods. One common approach involves the reaction of methyl carbamate with an appropriate alkene under specific conditions. For example, the reaction of methyl carbamate with 2-methylprop-1-en-1-ol in the presence of a catalyst can yield the desired product . The reaction conditions typically involve moderate temperatures and the use of solvents such as toluene.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using efficient and cost-effective methods. One such method includes the use of carbonylimidazolide in water with a nucleophile, providing an efficient and general method for the preparation of carbamates without the need for an inert atmosphere . This method allows for high-purity products through simple filtration.
Chemical Reactions Analysis
Types of Reactions
Methyl (2-methylprop-1-en-1-yl)carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the carbamate group into amines or other reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the carbamate group, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and appropriate solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield oxides, while reduction can produce amines. Substitution reactions can lead to a variety of carbamate derivatives .
Scientific Research Applications
Methyl (2-methylprop-1-en-1-yl)carbamate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: This compound is studied for its potential biological activities, including its effects on enzymes and cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development.
Industry: It is used in the production of polymers, textiles, and other industrial materials
Mechanism of Action
The mechanism of action of methyl (2-methylprop-1-en-1-yl)carbamate involves its interaction with specific molecular targets and pathways. For instance, it can inhibit certain enzymes by forming covalent bonds with their active sites, leading to the disruption of enzymatic activity . This mechanism is similar to that of other carbamates, which are known to inhibit cholinesterase enzymes.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to methyl (2-methylprop-1-en-1-yl)carbamate include:
Methyl carbamate: A simpler carbamate with similar chemical properties.
Ethyl carbamate: Another carbamate with a slightly different alkyl group.
N-methyl carbamate: A derivative with an additional methyl group on the nitrogen atom.
Uniqueness
This compound is unique due to its specific structure, which imparts distinct chemical and biological properties.
Properties
CAS No. |
67151-70-6 |
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Molecular Formula |
C6H11NO2 |
Molecular Weight |
129.16 g/mol |
IUPAC Name |
methyl N-(2-methylprop-1-enyl)carbamate |
InChI |
InChI=1S/C6H11NO2/c1-5(2)4-7-6(8)9-3/h4H,1-3H3,(H,7,8) |
InChI Key |
RDNLSJXRIOXAAL-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CNC(=O)OC)C |
Origin of Product |
United States |
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